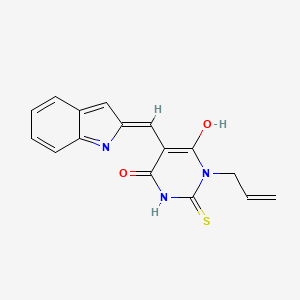
1-allyl-5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Allyl-5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as indolylmaleimide, is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of maleimide derivatives and is widely used as a protein kinase inhibitor.
作用机制
Indolylmaleimide inhibits protein kinases by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate, which leads to a disruption in cell signaling and regulation. Indolylmaleimide has been shown to have a high affinity for the ATP-binding site of PKC, which makes it a potent inhibitor of this enzyme.
Biochemical and Physiological Effects
Indolylmaleimide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of PKC and CDK2. Indolylmaleimide has also been shown to inhibit the proliferation of smooth muscle cells, which makes it a potential therapeutic agent for cardiovascular diseases. Additionally, 1-allyl-5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionemide has been shown to have anti-inflammatory effects by inhibiting the activity of GSK3.
实验室实验的优点和局限性
Indolylmaleimide has several advantages for lab experiments. It is a potent and specific inhibitor of protein kinases, which makes it a valuable tool for studying cell signaling and regulation. Indolylmaleimide has also been shown to have low toxicity and high stability, which makes it suitable for long-term experiments.
However, there are also some limitations to using 1-allyl-5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionemide in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to work with. Indolylmaleimide also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for the study of 1-allyl-5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionemide. One potential direction is to develop more potent and specific inhibitors of protein kinases. Another direction is to investigate the potential therapeutic applications of 1-allyl-5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionemide for various diseases, including cancer and cardiovascular diseases. Additionally, there is a need to develop new methods for delivering 1-allyl-5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionemide to target cells and tissues to improve its effectiveness as a therapeutic agent.
Conclusion
In conclusion, 1-allyl-5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionemide is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of protein kinases and has various biochemical and physiological effects. Indolylmaleimide has several advantages for lab experiments, but there are also some limitations to using this compound. There are several future directions for the study of 1-allyl-5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionemide, including the development of more potent and specific inhibitors of protein kinases and investigating its potential therapeutic applications for various diseases.
合成方法
Indolylmaleimide can be synthesized by reacting indole-2-carboxylic acid with thionyl chloride to form indole-2-carbonyl chloride. The resulting compound is then reacted with maleic anhydride in the presence of a base such as triethylamine to form 1-allyl-5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionemide. This synthesis method has been optimized to produce high yields of pure 1-allyl-5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionemide.
科学研究应用
Indolylmaleimide has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. Indolylmaleimide has been shown to inhibit the activity of various protein kinases, including protein kinase C (PKC), glycogen synthase kinase 3 (GSK3), and cyclin-dependent kinase 2 (CDK2).
属性
IUPAC Name |
6-hydroxy-5-[(Z)-indol-2-ylidenemethyl]-1-prop-2-enyl-2-sulfanylidenepyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-2-7-19-15(21)12(14(20)18-16(19)22)9-11-8-10-5-3-4-6-13(10)17-11/h2-6,8-9,21H,1,7H2,(H,18,20,22)/b11-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVROGNRWQZIJO-LUAWRHEFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=C(C(=O)NC1=S)C=C2C=C3C=CC=CC3=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=C(C(=O)NC1=S)/C=C\2/C=C3C=CC=CC3=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201989 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B6054056.png)
![1-(5-{[(2-isopropoxyethyl)amino]methyl}-2-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6054060.png)
![3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B6054067.png)
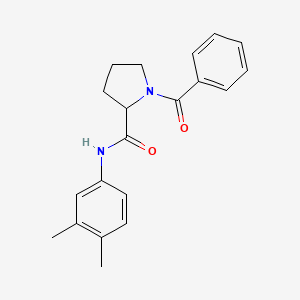
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B6054079.png)
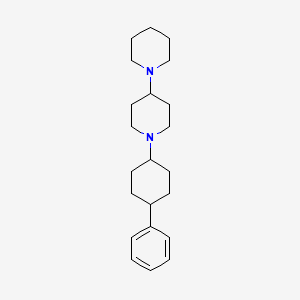
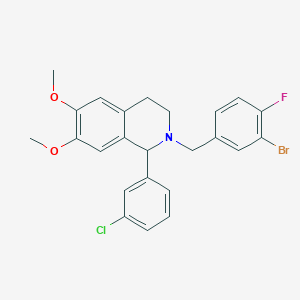
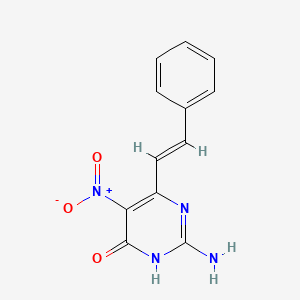
![methyl 5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6054120.png)
![6-(3,4-dimethyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B6054126.png)
![{3-(4-fluorobenzyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B6054132.png)
![7-(2,3-difluorobenzyl)-2-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6054146.png)
![4-{[({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B6054148.png)
